molecular formula C12H15Cl2N3 B2457892 Bis(pyridin-2-ylmethyl)amine dihydrochloride CAS No. 2007916-80-3

Bis(pyridin-2-ylmethyl)amine dihydrochloride

Cat. No.: B2457892
CAS No.: 2007916-80-3
M. Wt: 272.17
InChI Key: VLOWXVUIFZJDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(pyridin-2-ylmethyl)amine dihydrochloride: is a chemical compound with the molecular formula C12H13N3·2HCl. It is a derivative of bis(pyridin-2-ylmethyl)amine, a ligand commonly used in coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(pyridin-2-ylmethyl)amine dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with 2-aminomethylpyridine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in methanol at room temperature, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions are as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(pyridin-2-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

    Coordination Reactions: Forms stable complexes with metal ions such as iron, copper, and zinc.

    Substitution Reactions: Reacts with electrophiles to form substituted derivatives.

    Redox Reactions: Participates in oxidation and reduction reactions, particularly in the presence of metal catalysts.

Common Reagents and Conditions:

    Coordination Reactions: Typically involve metal salts such as iron(III) chloride or copper(II) sulfate in aqueous or methanolic solutions.

    Substitution Reactions: Use electrophiles like alkyl halides or acyl chlorides under basic conditions.

    Redox Reactions: Employ oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products:

    Coordination Complexes: Metal-ligand complexes with varying stoichiometries.

    Substituted Derivatives: Products with functional groups introduced at the pyridine rings.

    Redox Products: Oxidized or reduced forms of the ligand, depending on the reaction conditions.

Scientific Research Applications

Chemistry:

Biology:

    Metal Ion Detection: Employed in the development of sensors for detecting metal ions in biological samples.

    Enzyme Inhibition: Investigated for its potential to inhibit metalloenzymes by chelating the metal ions at the active site.

Medicine:

    Drug Development: Explored as a scaffold for designing new drugs with improved bioavailability and target specificity.

    Cancer Research: Studied for its ability to form complexes with metal ions that exhibit anticancer activity.

Industry:

    Material Science: Used in the synthesis of metal-organic frameworks (MOFs) with applications in gas storage and separation.

    Environmental Science: Applied in the removal of heavy metals from wastewater through complexation.

Mechanism of Action

Molecular Targets and Pathways: Bis(pyridin-2-ylmethyl)amine dihydrochloride exerts its effects primarily through coordination with metal ions. The nitrogen atoms in the pyridine rings and the amine group act as donor sites, forming stable chelates with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interaction with other molecules. In biological systems, the compound can inhibit metalloenzymes by binding to the metal ions at the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

    2,2’-Dipyridylamine: Another ligand with similar coordination properties but different steric and electronic effects.

    N,N-Di(2-pyridylmethyl)amine: A related compound with an additional pyridine ring, offering different coordination geometries.

    Bis(2-pyridylmethyl)amine: The parent compound without the dihydrochloride salt, used in similar applications but with different solubility and stability properties.

Uniqueness: Bis(pyridin-2-ylmethyl)amine dihydrochloride is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring aqueous solutions and robust metal-ligand interactions.

Properties

IUPAC Name

1-pyridin-2-yl-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.2ClH/c1-3-7-14-11(5-1)9-13-10-12-6-2-4-8-15-12;;/h1-8,13H,9-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOWXVUIFZJDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.